K134

Übersicht

Beschreibung

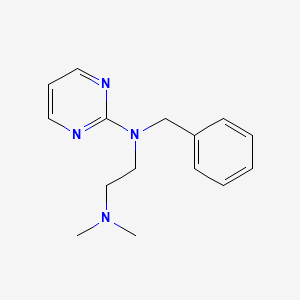

K-134 ist ein starkes Antithrombozytenmittel mit selektiver inhibitorischer Wirkung auf Phosphodiesterase 3 (PDE3). Es ist bekannt für seine Fähigkeit, Hirnschäden durch Hemmung der Thrombusbildung zu verhindern, was es zu einem vielversprechenden Medikament für die Prävention von Hirninfarkten im Zusammenhang mit Thrombozytenhyperaggregation macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von K-134 beinhaltet die Inhibition von Phosphodiesterase 3. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht allgemein bekannt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die selektive Inhibition von PDE3A und PDE3B beinhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für K-134 sind ebenfalls proprietär. Die Verbindung wird in kontrollierten Umgebungen hergestellt, um eine hohe Reinheit und Wirksamkeit zu gewährleisten. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Integrität der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

K-134 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: K-134 kann Oxidationsreaktionen unterliegen, obwohl spezifische Details nicht allgemein verfügbar sind.

Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen Reduktionsreaktionen unterliegen.

Substitution: K-134 kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart bestimmter Reagenzien.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit K-134 verwendet werden, umfassen:

Kollagen und ADP: Diese Reagenzien werden in vitro verwendet, um die Thrombozytenaggregation zu induzieren, die K-134 dosisabhängig hemmt.

Photochemische Reagenzien: Verwendet in photothrombotischen Schlaganfallmodellen, um die arterielle Thrombozytenaggregation zu induzieren.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus den Reaktionen mit K-134 gebildeten Produkte stehen hauptsächlich in Zusammenhang mit seinen antithrombotischen Wirkungen. Dazu gehören die Hemmung der Thrombozytenaggregation und die Reduzierung der Größe des Hirninfarkts .

Wissenschaftliche Forschungsanwendungen

K-134 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Wird bei der Entwicklung von Antithrombozytenmitteln und anderen pharmazeutischen Anwendungen eingesetzt.

Wirkmechanismus

K-134 entfaltet seine Wirkung durch die selektive Inhibition von Phosphodiesterase 3 (PDE3). Diese Inhibition verhindert den Abbau von cyclischem Adenosinmonophosphat (cAMP), was zu erhöhten cAMP-Spiegeln in den Thrombozyten führt. Erhöhte cAMP-Spiegel hemmen die Thrombozytenaggregation und Thrombusbildung, wodurch das Risiko eines Hirninfarkts verringert wird . Zu den molekularen Zielstrukturen von K-134 gehören PDE3A und PDE3B, die wichtige Enzyme bei der Regulierung der Thrombozytenfunktion sind .

Wissenschaftliche Forschungsanwendungen

K-134 has a wide range of scientific research applications, including:

Wirkmechanismus

K-134 exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3). This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within platelets. Elevated cAMP levels inhibit platelet aggregation and thrombus formation, thereby reducing the risk of cerebral infarction . The molecular targets of K-134 include PDE3A and PDE3B, which are key enzymes involved in the regulation of platelet function .

Vergleich Mit ähnlichen Verbindungen

K-134 wird oft mit seinem Analogon Cilostazol verglichen. Obwohl beide Verbindungen PDE3-Inhibitoren sind, ist K-134 wirksamer bei der Hemmung der Thrombozytenaggregation und Thrombusbildung . Weitere ähnliche Verbindungen sind:

Cilostazol: Ein weiterer PDE3-Inhibitor, aber weniger wirksam im Vergleich zu K-134.

Vesnarinon: Ein gemischter PDE3-Inhibitor und Ionenkanalmodulator mit positiv inotropen Wirkungen.

OPC18750 HCl: Ein potenzieller PDE-Inhibitor, der zur Untersuchung verschiedener Krankheiten eingesetzt wird.

Die Einzigartigkeit von K-134 liegt in seiner höheren Wirksamkeit und selektiven Inhibition von PDE3, was es zu einem effektiveren Antithrombozytenmittel im Vergleich zu seinen Analoga macht .

Eigenschaften

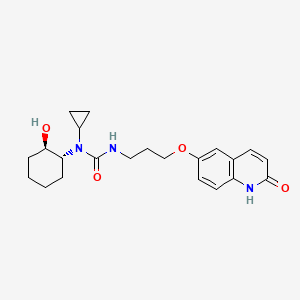

IUPAC Name |

1-cyclopropyl-1-[(1R,2R)-2-hydroxycyclohexyl]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c26-20-5-2-1-4-19(20)25(16-7-8-16)22(28)23-12-3-13-29-17-9-10-18-15(14-17)6-11-21(27)24-18/h6,9-11,14,16,19-20,26H,1-5,7-8,12-13H2,(H,23,28)(H,24,27)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNGSQNNMKROG-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172346 | |

| Record name | K-134 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189362-06-9 | |

| Record name | K-134 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189362069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-134 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | K-134 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-134 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9J6NK6W4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)